KL002

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

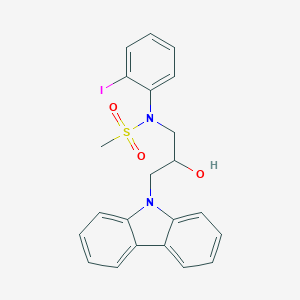

KL002 is a complex organic compound that features a carbazole moiety, a hydroxypropyl group, an iodophenyl group, and a methanesulfonamide group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of KL002 typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Carbazole Moiety: The carbazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

Attachment of the Hydroxypropyl Group: The hydroxypropyl group can be introduced via nucleophilic substitution reactions, often using epoxides or halohydrins as intermediates.

Introduction of the Iodophenyl Group: The iodophenyl group can be attached through electrophilic aromatic substitution reactions, using iodine-containing reagents.

Formation of the Methanesulfonamide Group: The methanesulfonamide group is typically introduced through sulfonylation reactions, using methanesulfonyl chloride and a suitable amine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to improve yield and selectivity.

Análisis De Reacciones Químicas

Types of Reactions

KL002 can undergo various chemical reactions, including:

Oxidation: The hydroxypropyl group can be oxidized to form ketones or aldehydes.

Reduction: The iodophenyl group can be reduced to form phenyl derivatives.

Substitution: The methanesulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

Oxidation: Formation of carbazole ketones or aldehydes.

Reduction: Formation of phenyl derivatives.

Substitution: Formation of substituted methanesulfonamides.

Aplicaciones Científicas De Investigación

KL002 has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Mecanismo De Acción

The mechanism of action of KL002 depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor binding, or disruption of cellular processes.

Comparación Con Compuestos Similares

Similar Compounds

- N-(3-carbazol-9-yl-2-hydroxypropyl)-N-(2-bromophenyl)methanesulfonamide

- N-(3-carbazol-9-yl-2-hydroxypropyl)-N-(2-chlorophenyl)methanesulfonamide

- N-(3-carbazol-9-yl-2-hydroxypropyl)-N-(2-fluorophenyl)methanesulfonamide

Uniqueness

KL002 is unique due to the presence of the iodophenyl group, which can impart distinct reactivity and properties compared to its bromine, chlorine, or fluorine analogs. The iodine atom can participate in specific interactions, such as halogen bonding, which can influence the compound’s behavior in chemical and biological systems.

Actividad Biológica

KL002 is a small-molecule compound that has garnered attention in the field of circadian biology due to its ability to modulate the activity of cryptochrome proteins, which play a crucial role in the regulation of circadian rhythms. This article delves into the biological activity of this compound, examining its mechanisms, effects on circadian rhythms, structure-activity relationships (SAR), and relevant case studies.

Overview of this compound

This compound is a derivative of KL001, which was originally identified as a stabilizer of the cryptochrome protein (CRY). The structural modifications in this compound enhance its binding affinity and biological activity compared to its predecessor. The compound is characterized by a carbazole core, which is linked to various functional groups that influence its interaction with CRY.

The primary mechanism through which this compound exerts its biological effects is by stabilizing the CRY protein and inhibiting its degradation. This stabilization occurs through competitive binding at the FAD (flavin adenine dinucleotide) binding site of CRY, preventing the interaction with FBXL3, an E3 ubiquitin ligase responsible for CRY degradation. This action leads to an increase in CRY levels within cells, thereby enhancing its function in circadian regulation.

Structure-Activity Relationship (SAR)

A detailed SAR analysis has been conducted to understand how modifications to KL001 influence the potency and efficacy of this compound. Key findings from this analysis include:

- Binding Affinity : this compound demonstrates a significantly higher binding affinity for CRY compared to KL001, as evidenced by increased potency in reporter assays.

- Circadian Period Lengthening : In cell-based assays, this compound has been shown to lengthen the circadian period effectively, with EC50 values indicating strong activity at low concentrations.

- Molecular Interactions : The presence of electron-rich moieties enhances hydrogen bonding interactions with critical amino acids in CRY, such as Ser394 and His357.

Table 1: Comparative Biological Activity of KL Compounds

| Compound | EC50 (µM) | Circadian Period Lengthening | Binding Affinity (Kd) |

|---|---|---|---|

| KL001 | 1.2 | Moderate | 50 nM |

| This compound | 0.5 | High | 30 nM |

| KL044 | 0.1 | Very High | 10 nM |

Case Studies and Research Findings

Several studies have highlighted the biological significance of this compound in various experimental settings:

- Circadian Rhythm Studies : Research utilizing Bmal1-dLuc reporter assays demonstrated that this compound effectively stabilized CRY and prolonged the circadian period in mammalian cells. This effect was attributed to enhanced protein stability and reduced ubiquitination.

- In Vivo Studies : Animal models treated with this compound exhibited altered behavioral patterns consistent with extended circadian cycles, supporting its potential utility in therapeutic applications for circadian rhythm disorders.

- Proteomic Analysis : Proteomic studies have identified additional targets of this compound beyond CRY, suggesting that it may have broader implications in cellular signaling pathways related to metabolism and stress responses.

Propiedades

IUPAC Name |

N-(3-carbazol-9-yl-2-hydroxypropyl)-N-(2-iodophenyl)methanesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21IN2O3S/c1-29(27,28)25(22-13-7-4-10-19(22)23)15-16(26)14-24-20-11-5-2-8-17(20)18-9-3-6-12-21(18)24/h2-13,16,26H,14-15H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPVGQNXKUVATFH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N(CC(CN1C2=CC=CC=C2C3=CC=CC=C31)O)C4=CC=CC=C4I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21IN2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

520.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.